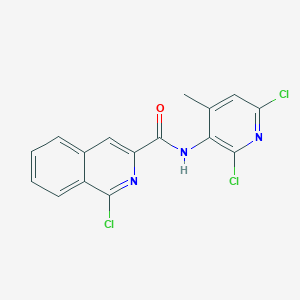![molecular formula C23H18ClN5O2S B2681077 3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895647-01-5](/img/structure/B2681077.png)
3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H22ClN5O4S . It’s important to note that this compound contains several functional groups, including a sulfonyl group, a triazoloquinazolin group, and an amine group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 475.96 . It’s typically stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of triazoloquinazoline derivatives has been a subject of interest due to their potential biological activities. For example, the preparation of triazoloquinazolinium betaines and the study of their molecular rearrangements highlight the chemical versatility and reactivity of these compounds. These studies provide foundational knowledge for further chemical modifications and applications in various scientific fields, demonstrating the potential of triazoloquinazolines as building blocks for more complex molecules (Crabb et al., 1999).
Antimicrobial and Nematicidal Activities
Research into the antimicrobial and nematicidal properties of triazoloquinazoline derivatives has shown promising results. For instance, a new class of triazolo[4,3-c]quinazolinylthiazolidinones exhibited significant antimicrobial activity against a range of bacterial and fungal strains, as well as nematicidal activity against nematodes, highlighting their potential as broad-spectrum antimicrobial and nematicidal agents (Reddy et al., 2016).
Potential in Neurological Research
Triazoloquinazoline derivatives have also been explored for their neurological applications, particularly as serotonin 5-HT6 receptor antagonists. This research indicates the potential of these compounds in the development of treatments for neurological disorders, with specific compounds demonstrating significant activity in functional assays (Ivachtchenko et al., 2010).
Anticancer Activity
The anticancer potential of triazoloquinazoline derivatives has been investigated, with studies focusing on the design and synthesis of compounds with H1-antihistaminic activity that may also have applications in cancer treatment due to their cell growth inhibition properties (Gobinath et al., 2015).
Selective Adenosine Receptor Antagonism
Derivatives of triazoloquinazoline have been shown to selectively antagonize adenosine receptors, indicating their potential use in the development of targeted therapies for conditions mediated by these receptors, such as cardiovascular diseases (Kim et al., 1996).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h1-13H,14-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJKSXDELPWHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

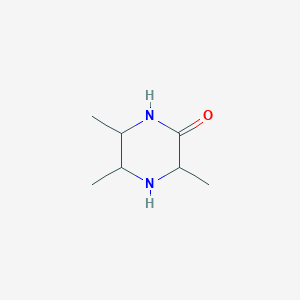
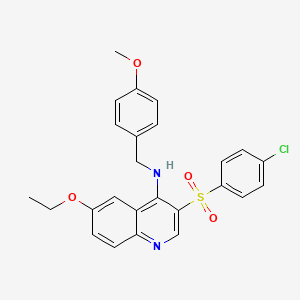
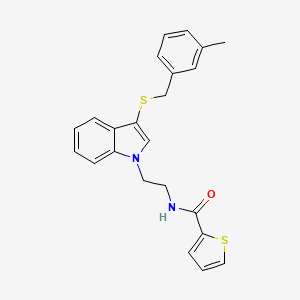
![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)
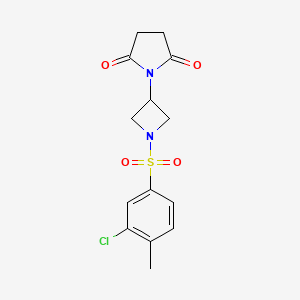
![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)
![Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2681011.png)
![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)
